2,3,4,6-Tetrachlorphenylacetat

Übersicht

Beschreibung

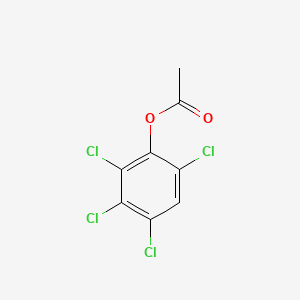

2,3,4,6-Tetrachlorophenyl acetate is an organic compound with the molecular formula C8H4Cl4O2 and a molecular weight of 273.93 g/mol . . This compound is characterized by the presence of four chlorine atoms attached to a phenyl ring, which is esterified with acetic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis of TCPA

The synthesis of TCPA typically involves the chlorination of phenolic compounds followed by acetylation. The general synthetic route includes:

- Chlorination : Chlorination of phenol derivatives using chlorine gas or chlorinating agents.

- Acetylation : The resulting tetrachlorophenol is treated with acetic anhydride or acetyl chloride to form TCPA.

The overall reaction can be represented as follows:

Chemistry

- Intermediate in Organic Synthesis : TCPA serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various nucleophilic aromatic substitution reactions, facilitating the development of new compounds with desired properties.

Biology

- Biological Activity : TCPA has been investigated for its interactions with enzymes and cellular components. Studies have shown that it may inhibit certain enzymes, making it a candidate for further research in drug development.

- Antimicrobial Properties : TCPA exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Effective inhibition at low concentrations.

- Escherichia coli : Significant antimicrobial activity suggests potential use as a disinfectant or preservative in pharmaceutical formulations.

Medicine

- Pharmaceutical Development : The compound is explored for potential applications in pharmaceuticals targeting specific enzymes or receptors due to its biological activity.

Industry

- Agrochemicals and Dyes : TCPA is utilized in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Antimicrobial Efficacy Study

In a study assessing the antimicrobial efficacy of TCPA, researchers evaluated its effectiveness against common pathogens. The results indicated that TCPA could inhibit bacterial growth significantly at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Environmental Impact Assessment

Research also focused on the environmental degradation of TCPA and its breakdown products. Studies indicated that while TCPA is persistent in the environment, certain bioremediation techniques could effectively reduce its concentration in contaminated sites.

Wirkmechanismus

Mode of Action

It is known that chlorinated phenols can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Some studies suggest that chlorinated phenols can interfere with oxidative phosphorylation and other metabolic processes .

Result of Action

Chlorinated phenols are known to have various effects on cells, including cytotoxicity and disruption of cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrachlorophenyl acetate . Factors such as pH, temperature, and presence of other chemicals can affect the compound’s activity and stability.

Biochemische Analyse

Biochemical Properties

It is known that chlorinated phenyl acetates can participate in various biochemical reactions

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

2,3,4,6-Tetrachlorophenyl acetate can be synthesized through the esterification of 2,3,4,6-tetrachlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the formation of the ester bond .

Analyse Chemischer Reaktionen

2,3,4,6-Tetrachlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,3,4,6-tetrachlorophenol and acetic acid.

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different substituted phenols.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form less chlorinated phenols

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetrachlorophenyl acetate can be compared with other chlorinated phenyl esters, such as:

2,4,6-Trichlorophenyl acetate: Similar in structure but with one less chlorine atom, leading to different reactivity and biological effects.

2,3,5,6-Tetrachlorophenyl acetate: Another isomer with chlorine atoms in different positions, affecting its chemical properties and applications.

2,4-Dichlorophenyl acetate: With only two chlorine atoms, it exhibits different chemical reactivity and is used in different applications.

Biologische Aktivität

2,3,4,6-Tetrachlorophenyl acetate (TCPA) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. As a derivative of tetrachlorophenol, TCPA is structurally characterized by the presence of four chlorine atoms attached to a phenyl ring and an acetate group. This compound is primarily studied for its toxicological effects and its role as a xenobiotic metabolite.

- Chemical Formula : C₈H₄Cl₄O₂

- Molecular Weight : 271.93 g/mol

- CAS Number : 95159-24-5

Biological Activity Overview

The biological activity of TCPA has been investigated primarily through animal studies and in vitro assays. The findings indicate various toxicological effects, particularly concerning hepatic, reproductive, and neurological systems.

Toxicological Profile

-

Hepatic Effects :

- Studies have shown that exposure to TCPA can lead to increased liver weight and hepatocellular hypertrophy in rodents. Notably, significant necrosis was observed in high-dose groups .

- A study indicated that TCPA exposure resulted in altered clinical chemistry parameters indicative of liver dysfunction .

-

Reproductive Effects :

- Animal studies have demonstrated adverse reproductive outcomes following exposure to TCPA, including decreased litter size and reduced implantation rates .

- The male reproductive system showed signs of toxicity with increased abnormal sperm morphology and decreased motility noted in studies involving chlorinated phenols .

- Neurological Effects :

- Immunological Effects :

Case Studies

Several case studies have focused on the environmental impact and degradation characteristics of TCPA:

-

Degradation Studies :

A recent study explored the degradation of TCPA using activated sludge as a co-metabolic carbon source. The results indicated effective degradation under specific conditions, with a maximum concentration of 240 mg/L being processed effectively . -

Environmental Persistence :

Research highlighted the persistence of TCPA in aquatic environments, raising concerns regarding its bioaccumulation potential and long-term ecological effects .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

(2,3,4,6-tetrachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFLXLMXCNOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202729 | |

| Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-60-9 | |

| Record name | 2,3,4,6-Tetrachlorophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetrachlorophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QGR7HT9KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.